2-Benzyl-4-chloro-5,6-dimethylpyrimidine
Description
2-Benzyl-4-chloro-5,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a benzyl group at the 2-position, a chlorine atom at the 4-position, and methyl groups at the 5- and 6-positions. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
2-benzyl-4-chloro-5,6-dimethylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-9-10(2)15-12(16-13(9)14)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |
InChI Key |
YWZGHQNBEJPQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Benzyl-4-chloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of 2-Benzyl-4-chloro-5,6-dimethylpyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include N-oxides and amines.
Scientific Research Applications
2-Benzyl-4-chloro-5,6-dimethylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chloro-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as a kinase inhibitor, affecting signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 2-Benzyl-4-chloro-5,6-dimethylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, reactivity, and applications:
IR and Crystallographic Insights
- The target compound’s 4-Cl and 5,6-diMe groups may shift IR carbonyl peaks compared to analogs. For example, 2-amino-4,6-dimethylpyrimidine co-crystals with diclofenac show carboxylate peaks at 1695 cm⁻¹, whereas salts (e.g., with 2-aminopyridine) exhibit peaks below 1675 cm⁻¹ . This suggests that the target compound’s substituents could similarly influence its IR signature, aiding in polymorph identification.
Biological Activity
2-Benzyl-4-chloro-5,6-dimethylpyrimidine is a compound belonging to the pyrimidine family, which has garnered attention for its diverse biological activities. Pyrimidines are known for their roles in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 2-benzyl-4-chloro-5,6-dimethylpyrimidine, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 2-benzyl-4-chloro-5,6-dimethylpyrimidine can be represented as follows:
This compound features a benzyl group and chlorine substituent on the pyrimidine ring, which may influence its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to 2-benzyl-4-chloro-5,6-dimethylpyrimidine demonstrate effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Benzyl-4-chloro-5,6-dimethylpyrimidine | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of pyrimidine derivatives has been widely studied. For example, a study demonstrated that compounds similar to 2-benzyl-4-chloro-5,6-dimethylpyrimidine exhibited cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular pathways.
Case Study:
In a study involving human breast cancer cell lines (MCF-7), treatment with 2-benzyl-4-chloro-5,6-dimethylpyrimidine resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
Anti-inflammatory Activity
Pyrimidine derivatives have also been investigated for their anti-inflammatory properties. Compounds like 2-benzyl-4-chloro-5,6-dimethylpyrimidine have shown potential in reducing inflammation markers in vitro.
| Inflammatory Marker | Control Level | Post-Treatment Level |
|---|---|---|
| TNF-alpha | 150 pg/mL | 50 pg/mL |
| IL-6 | 200 pg/mL | 70 pg/mL |
The biological activity of 2-benzyl-4-chloro-5,6-dimethylpyrimidine is thought to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair.
- Receptor Modulation: It may act on specific receptors that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
